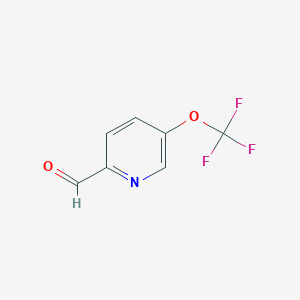

5-(trifluoromethoxy)picolinaldehyde

Description

BenchChem offers high-quality 5-(trifluoromethoxy)picolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(trifluoromethoxy)picolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-5(4-12)11-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAHHCTXVQVVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701617 | |

| Record name | 5-(Trifluoromethoxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31191-05-6 | |

| Record name | 5-(Trifluoromethoxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Based Scaffolds in Advanced Synthetic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are ubiquitous in both nature and synthetic chemistry. nih.gov The pyridine ring is an isostere of benzene, meaning it has a similar size and shape, but the presence of a nitrogen atom imparts distinct electronic properties. rsc.org This nitrogen atom can act as a hydrogen bond acceptor and a base, and it alters the electron distribution within the aromatic ring, influencing its reactivity and intermolecular interactions.

These unique characteristics make pyridine a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets. rsc.orgresearchgate.net Consequently, pyridine-based structures are found in a vast array of pharmaceuticals. nih.govtandfonline.com Notable examples include drugs for tuberculosis, HIV/AIDS, cancer, and arthritis. tandfonline.com The ability of the pyridine nucleus to improve the water solubility of drug candidates is another crucial advantage in pharmaceutical development. nih.gov Beyond medicine, pyridine derivatives are essential in agrochemicals, functional materials, and as ligands in catalysis. nih.govnih.gov

Strategic Importance of Trifluoromethoxy Substituents in Molecular Design

The trifluoromethoxy group (-OCF₃) has become an increasingly important substituent in the design of new pharmaceuticals and agrochemicals. mdpi.combohrium.com Its inclusion in a molecule can significantly enhance key properties such as metabolic stability, lipophilicity, and biological activity. mdpi.comwechemglobal.com The high electronegativity of the fluorine atoms in the -OCF₃ group can modulate the electronic environment of the molecule, influencing its interactions with biological targets. wechemglobal.comontosight.ai

One of the key advantages of the trifluoromethoxy group is its ability to improve the lipophilicity of a compound, which can facilitate its passage through biological membranes. mdpi.com This, in turn, can lead to better bioavailability. ontosight.ai Furthermore, the -OCF₃ group is generally more stable to metabolic degradation than a corresponding methoxy (B1213986) group (-OCH₃), which can increase the half-life of a drug in the body. bohrium.com This enhanced stability and ability to fine-tune a molecule's properties make the trifluoromethoxy group a valuable tool for medicinal chemists seeking to optimize drug candidates. mdpi.comscilit.com

Historical Development of Picolinaldehyde Chemistry and Its Trifluoromethoxylated Analogues

Picolinaldehyde, also known as pyridine-2-carbaldehyde, is an organic compound that serves as a crucial precursor in the synthesis of a variety of more complex molecules. wikipedia.org It consists of a pyridine (B92270) ring substituted with an aldehyde group at the 2-position. wikipedia.org The initial isolation of the parent pyridine scaffold dates back to 1846 by Anderson from picoline. rsc.org The structure of pyridine was later elucidated by Wilhelm Körner in 1869 and James Dewar in 1871. rsc.org The synthesis of picolinaldehydes is typically achieved through the oxidation of the corresponding methyl- or hydroxymethylpyridines. wikipedia.org

The aldehyde functional group in picolinaldehyde is reactive towards nucleophiles, particularly amines, leading to the formation of Schiff bases. wikipedia.org These Schiff bases are excellent bidentate ligands, meaning they can bind to a metal center through two donor atoms, and are widely used in coordination chemistry. wikipedia.org

The development of fluorinated analogues of picolinaldehyde, such as those containing a trifluoromethoxy group, is a more recent advancement driven by the growing appreciation for the unique properties that fluorine imparts on organic molecules. nih.gov The synthesis of these trifluoromethoxylated pyridines often involves multi-step sequences and can be challenging. One common strategy involves the synthesis of a trifluoromethylpyridine intermediate, which can then be further elaborated. nih.gov For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for some agrochemicals and can be synthesized via a one-step vapor-phase reaction. nih.gov The introduction of the trifluoromethoxy group itself often requires specialized reagents and reaction conditions.

Current Research Trajectories and Future Outlook for 5 Trifluoromethoxy Picolinaldehyde Investigations

Regioselective Construction and Functionalization of the Pyridine Ring

The construction of the 5-(trifluoromethoxy)picolinaldehyde scaffold hinges on the precise installation of two key functional groups onto the pyridine ring: the trifluoromethoxy group at the 5-position and the aldehyde at the 2-position. The electron-deficient nature of the pyridine ring and the specific electronic effects of the substituents necessitate carefully designed synthetic strategies.

Strategies for Installing the Trifluoromethoxy Group onto the Pyridine Core

The introduction of the trifluoromethoxy (-OCF₃) group, a moiety known to enhance metabolic stability and lipophilicity in bioactive molecules, is a critical step. nih.gov This can be approached through the functionalization of a pre-existing pyridine ring.

A plausible and efficient method involves the nucleophilic trifluoromethoxylation of a suitable precursor. One such strategy employs reagents like (E)-O-trifluoromethyl-benzaldoximes (TFBO), which can release a trifluoromethoxide anion (CF₃O⁻) in the presence of a base. nih.govresearchgate.net This nucleophile can then displace a leaving group, such as a halogen, at the 5-position of the pyridine ring. For instance, starting from a 5-halopicoline or a derivative thereof, treatment with a trifluoromethoxide source would yield the desired 5-(trifluoromethoxy)pyridine intermediate. The reaction conditions for such a transformation are typically mild, involving a base like cesium carbonate in a polar aprotic solvent. nih.govresearchgate.net

Another potential route starts from a 5-hydroxypyridine derivative. The hydroxyl group can be converted to a better leaving group, such as a triflate, which is subsequently displaced by a trifluoromethoxide source. Alternatively, direct trifluoromethoxylation of the hydroxyl group can be explored, though this can be challenging.

While direct C-H trifluoromethoxylation of heteroaromatics is an emerging field, the regioselectivity can be difficult to control. For pyridine, electrophilic substitution typically favors the 3-position due to the electronic properties of the ring nitrogen. youtube.comyoutube.com Therefore, methods relying on pre-functionalized pyridines generally offer greater control and are more commonly employed for synthesizing specifically substituted isomers like the 5-(trifluoromethoxy) derivative.

Methodologies for Aldehyde Group Introduction at the 2-Position

The introduction of an aldehyde group at the 2-position of the pyridine ring (the picolinaldehyde moiety) can be achieved through various established methods. wikipedia.org The choice of method often depends on the nature of the precursor available.

Oxidation of a 2-Methyl Group: A common and direct approach is the oxidation of a 2-methyl group on the pyridine ring. If starting from 2-methyl-5-(trifluoromethoxy)pyridine, various oxidizing agents can be employed. However, selective oxidation to the aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are known to effect this transformation.

From a Picolinonitrile: A highly reliable route proceeds via a picolinonitrile intermediate, such as 5-(trifluoromethoxy)picolinonitrile. The nitrile group can be selectively reduced to the aldehyde using reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is generally high-yielding and avoids over-reduction to the alcohol.

From a Picolinic Acid or its Derivatives: If the synthesis proceeds via a picolinic acid intermediate, this can be converted to the aldehyde. A common sequence involves converting the carboxylic acid to a picolinoyl chloride, which is then subjected to a Rosenmund reduction or reacted with a controlled reducing agent to furnish the aldehyde. bldpharm.comscbt.com

Catalytic Synthesis of 5-(Trifluoromethoxy)picolinaldehyde

Modern catalytic methods offer powerful tools for the efficient and selective synthesis of functionalized aromatic compounds, including pyridine derivatives. These approaches can provide milder reaction conditions and improved functional group tolerance compared to classical stoichiometric methods.

Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Metal-catalyzed cross-coupling reactions are instrumental in constructing the C-O bond for the trifluoromethoxy group or for building the pyridine scaffold itself. While direct metal-catalyzed trifluoromethoxylation of aryl halides is an area of active research, it remains a challenging transformation.

A more established approach would involve the coupling of a 5-halopyridine derivative with a trifluoromethoxide source, although specific examples for this substrate are not widely reported. More commonly, cross-coupling reactions are used to construct the carbon skeleton of precursors. For instance, a Suzuki or Stille coupling could be used to introduce a functional group at the 2- or 5-position, which is then converted to the desired aldehyde or trifluoromethoxy group.

The table below illustrates representative conditions for Suzuki coupling on a related pyridine triflate, demonstrating the utility of palladium catalysis for functionalizing the pyridine ring.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 94 | Organic Syntheses |

This table represents a typical Suzuki coupling on a pyridine substrate and is illustrative of the potential for such methods in the synthesis of precursors to 5-(trifluoromethoxy)picolinaldehyde.

Organocatalytic and Biocatalytic Pathways to Aldehyde Formation

Organocatalysis: While the direct organocatalytic synthesis of 5-(trifluoromethoxy)picolinaldehyde has not been extensively documented, organocatalytic methods could be applied to key transformations. For example, the oxidation of a 2-hydroxymethylpyridine intermediate to the corresponding aldehyde could potentially be achieved using organocatalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric oxidant. Organocatalysis is a rapidly developing field, and future advancements may provide more direct routes. acs.orgencyclopedia.pubbldpharm.com

Biocatalysis: Biocatalytic approaches offer the potential for highly selective and environmentally benign transformations. encyclopedia.pub Whole-cell biocatalysts, such as certain strains of Burkholderia, have been shown to hydroxylate pyridine derivatives at the 5-position. nih.gov While this does not directly yield the trifluoromethoxy group, it highlights the potential for enzymatic systems to functionalize the pyridine ring with high regioselectivity. A hypothetical biocatalytic route could involve the enzymatic oxidation of 5-(trifluoromethoxy)-2-methylpyridine to 5-(trifluoromethoxy)picolinaldehyde. The transformation of pyridine derivatives by various microorganisms is a known phenomenon, suggesting that suitable enzymes for such a reaction may exist or could be engineered. nih.gov

The table below shows examples of biocatalytic oxidation of pyridine derivatives, indicating the potential for such systems.

| Biocatalyst | Substrate | Product | Key Transformation | Reference |

| Burkholderia sp. MAK1 | Pyridin-2-amines | 5-Hydroxypyridin-2-amines | C5-Hydroxylation | nih.gov |

| Burkholderia sp. MAK1 | Methylpyridines | Pyridine-N-oxides | N-Oxidation | nih.gov |

This table illustrates the types of transformations achievable with biocatalysts on pyridine substrates, suggesting the future potential for the synthesis of functionalized picolinaldehydes.

Photoredox Catalysis and Electrocatalysis in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For heterocyclic compounds like pyridine derivatives, photoredox and electrocatalysis have emerged as powerful tools for activating C-H bonds under mild conditions. nih.govacs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis enables the generation of highly reactive radical intermediates that can engage in C-H functionalization pathways. researchgate.net In the context of synthesizing pyridine aldehydes, a key strategy involves the Minisci-type reaction, where a radical adds to an electron-deficient pyridine ring. nih.gov Acyl radicals, which are precursors to the aldehyde functionality, can be generated from various sources like aldehydes, carboxylic acids, or their derivatives using a suitable photocatalyst. acs.org For instance, an iridium or an organic dye photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate an acyl radical, which then attacks the pyridine ring. The selectivity of this addition is often directed to the C2 and C4 positions, which are electronically deficient. For a precursor like 3-substituted pyridine, this method could favor functionalization at the C2 position to build the picolinaldehyde framework.

Another approach involves the functionalization of C(sp³)–H bonds. By employing an acridinium (B8443388) photoredox catalyst and pyridine N-oxides as hydrogen atom transfer (HAT) agents, it is possible to functionalize aliphatic C-H bonds. acs.org This strategy could be envisioned for converting a methyl group at the 2-position of a pyridine ring (a picoline derivative) into a functionalized handle, which could then be transformed into an aldehyde.

Electrocatalysis: Electrosynthesis offers a green and reagent-free alternative for driving redox reactions. Rhoda-electrocatalysis has been successfully applied to the C-H activation and alkylation of various N-heteroarenes. nih.gov This technique utilizes electricity to regenerate the active high-valent rhodium catalyst, avoiding the need for stoichiometric chemical oxidants. The process often involves a directing group on the heterocycle to guide the C-H activation to a specific site. For a precursor to 5-(trifluoromethoxy)picolinaldehyde, a directing group could be temporarily installed to favor functionalization at the C2 position. This method has shown compatibility with water as a co-solvent and uses user-friendly alkylating agents, highlighting its potential for sustainable synthesis. nih.gov

Table 1: Examples of Photoredox and Electrocatalytic C-H Functionalization Relevant to Pyridine Scaffolds

| Methodology | Catalyst System | Substrate Type | Key Transformation | Potential Application | Reference |

|---|---|---|---|---|---|

| Photoredox Minisci-type Reaction | Inorganic (e.g., Ir) or Organic Dye Photocatalyst | Heteroarenes (e.g., Pyridines) | Generation of sp³-centered radicals for addition to the pyridine ring. | Direct introduction of a functionalized carbon substituent. | nih.gov |

| Dual Photoredox/Palladium Catalysis | Palladium Catalyst / Photocatalyst | Arenes with N-based directing groups (pyridines, amides) | Ortho-C–H arylation. | Functionalization guided by a directing group. | nih.gov |

| Rhoda-Electrocatalysis | Rhodium Catalyst | N-Heteroarenes | C-H alkylation using electricity as the oxidant. | Sustainable C-H functionalization with water as a co-solvent. | nih.gov |

| Photoredox C-H Functionalization via HAT | Acridinium Photocatalyst / Pyridine N-oxide | Aliphatic C-H bonds | Generation of alkyl radicals via Hydrogen Atom Transfer (HAT). | Functionalization of a methyl group on the pyridine ring. | acs.org |

Green Chemistry Principles in 5-(Trifluoromethoxy)picolinaldehyde Synthesis

The synthesis of complex molecules like 5-(trifluoromethoxy)picolinaldehyde is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. unife.it These principles are being implemented through the development of solvent-free reactions, atom- and step-economical synthetic sequences, and the adoption of continuous processing technologies.

Solvent-Free and Aqueous Medium Reaction Development

A significant portion of chemical waste originates from volatile organic solvents. Therefore, developing synthetic methods that operate in solvent-free conditions or in environmentally benign solvents like water is a primary goal of green chemistry.

Solvent-Free Synthesis: Reactions conducted without a solvent can lead to higher efficiency, reduced waste, and simpler purification procedures. For pyridine synthesis, several solvent-free methods have been reported. For example, the efficient synthesis of 2,4,6-triarylpyridines (Kroehnke pyridines) has been achieved by reacting chalcones with ammonium (B1175870) acetate (B1210297) under solvent-free conditions, often with high yields. researchgate.net Similarly, imidazo[1,2-a]pyridines have been synthesized by condensing α-haloketones with 2-aminopyridines without any added catalyst or solvent. scielo.br A notable atom-economical and solvent-free synthesis of pyridine-2-yl substituted ureas proceeds through the C-H functionalization of pyridine N-oxides with dialkylcyanamides, demonstrating the feasibility of complex transformations without a solvent medium. rsc.org These examples showcase the potential for developing solvent-free steps in the synthesis of 5-(trifluoromethoxy)picolinaldehyde, particularly in the construction or functionalization of the pyridine ring.

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to poor solubility of nonpolar substrates, techniques like using biphasic systems or organocatalysts can overcome these limitations. For instance, the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF) has been efficiently achieved in a biphasic system using a deep eutectic solvent (DES) and an organocatalyst, with water being a component of the DES and the only waste product. rsc.org Such principles could be adapted for transformations on the pyridine core, where a water-soluble catalyst facilitates the reaction of a water-insoluble substrate.

Table 2: Green Solvent and Solvent-Free Methodologies

| Methodology | Reaction Type | Key Features | Relevance | Reference |

|---|---|---|---|---|

| Solvent-Free Synthesis | Condensation/Cyclization | Reaction of α-haloketones with 2-aminopyridines to form imidazo[1,2-a]pyridines. | Demonstrates feasibility of forming heterocyclic rings without solvent. | scielo.br |

| Solvent-Free C-H Functionalization | Urea (B33335) Synthesis | Reaction of pyridine N-oxides with dialkylcyanamides. | Highlights potential for solvent-free functionalization of the pyridine ring. | rsc.org |

| Aqueous Biphasic System | Dehydration | Use of a Deep Eutectic Solvent (DES) and an organocatalyst for HMF synthesis. | Provides a strategy for using water as a medium for transformations involving organic substrates. | rsc.org |

Atom-Economical and Step-Efficient Synthetic Sequences

Atom Economy: Proposed by Barry Trost, this concept emphasizes the maximization of the incorporation of all reactant atoms into the final product. nih.gov Reactions with high atom economy, such as pericyclic reactions (e.g., Diels-Alder) and certain cascade reactions, are inherently less wasteful. In a biomimetic synthesis of perovskone, a Diels-Alder cycloaddition followed by an ene reaction and etherifications demonstrates remarkable atom, step, and redox economy. nih.gov When designing a synthesis for 5-(trifluoromethoxy)picolinaldehyde, choosing reactions that form key bonds without generating stoichiometric byproducts is crucial.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. d-nb.infomdpi.com These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature.

The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems. The Bohlmann-Rahtz pyridine synthesis can be performed in a microwave flow reactor, enabling a one-step process for Michael addition and cyclodehydration without isolating intermediates. beilstein-journals.orgnih.gov Another key transformation, the N-oxidation of pyridines, has been demonstrated in a continuous flow microreactor using hydrogen peroxide and a titanium silicalite (TS-1) catalyst. organic-chemistry.orgthieme-connect.com This method is safer and more efficient than batch processes, achieving high yields with significantly shorter reaction times and allowing the catalyst to be used for extended periods. organic-chemistry.orgthieme-connect.comresearchgate.net

Furthermore, the introduction of fluorine-containing groups, a critical step for synthesizing the target molecule, has been effectively managed in flow reactors. The use of reagents like diethylaminosulfur trifluoride (DAST) or the Ruppert-Prakash reagent for trifluoromethylation can be performed more safely and efficiently in a continuous flow setup. durham.ac.uk A multi-step flow system could be envisioned for 5-(trifluoromethoxy)picolinaldehyde, where the initial formation of the pyridine ring is followed by sequential N-oxidation, trifluoromethoxylation, and finally C-H functionalization or oxidation to install the aldehyde group, all within an integrated and automated process. uc.pt

Table 3: Application of Flow Chemistry in Pyridine Synthesis

| Process | Reactor Type | Key Advantage | Relevance to Target Synthesis | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Microwave Flow Reactor | One-step synthesis of trisubstituted pyridines without intermediate isolation. | Efficient construction of the core pyridine ring. | beilstein-journals.orgnih.gov |

| N-Oxidation of Pyridines | Packed-Bed Microreactor (TS-1 catalyst) | Safer, greener, and highly efficient process with long catalyst lifetime. | Preparation of pyridine N-oxide precursors. | organic-chemistry.orgthieme-connect.com |

| Trifluoromethylation | Flow Tube with Immobilized Fluoride Source | Safe handling of reagents and controlled addition of trifluoromethyl groups. | Introduction of the trifluoromethoxy precursor group. | durham.ac.uk |

| Multi-step API Synthesis | Integrated Sequential Flow Reactors | Telescoping multiple synthetic steps without manual workup or purification. | Potential for an integrated, end-to-end synthesis of the final product. | mdpi.comuc.pt |

Chemical Transformations of the Aldehyde Moiety

The aldehyde group in 5-(trifluoromethoxy)picolinaldehyde is a primary site for a variety of chemical modifications, including nucleophilic additions, condensations, and redox reactions. These transformations are fundamental for elaborating the molecular structure and introducing new functional groups.

Nucleophilic Addition Reactions: Synthesis of Alcohols, Amines, and Nitriles

The electron-withdrawing nature of the trifluoromethoxy group and the pyridine nitrogen atom enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to attack by various nucleophiles.

Synthesis of Alcohols: The reduction of the aldehyde functionality to a primary alcohol is a common transformation. This can be achieved using standard hydride reducing agents. While specific studies on 5-(trifluoromethoxy)picolinaldehyde are not prevalent, the reduction of analogous substituted picolinaldehydes is well-established . Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose organic-chemistry.orgkhanacademy.org. The reaction typically proceeds under mild conditions to yield (5-(trifluoromethoxy)pyridin-2-yl)methanol.

Synthesis of Amines (Reductive Amination): Reductive amination provides a direct route to synthesize primary, secondary, and tertiary amines from the aldehyde. This one-pot reaction involves the initial formation of an imine by condensation with a primary or secondary amine, followed by in-situ reduction thermofishersci.in. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely used mild reducing agent for this transformation, effective for a broad range of aldehydes and amines, including weakly basic ones nih.gov. The process is compatible with various functional groups and typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) nih.gov. This method allows for the synthesis of a diverse library of amine derivatives from 5-(trifluoromethoxy)picolinaldehyde.

Synthesis of Nitriles: The conversion of an aldehyde to a nitrile is a valuable synthetic transformation. While direct conversion pathways for 5-(trifluoromethoxy)picolinaldehyde are not explicitly detailed in the literature, a common two-step approach involves the formation of an oxime, followed by dehydration.

Condensation Reactions: Imine, Hydrazone, and Oxime Formation

Condensation reactions of 5-(trifluoromethoxy)picolinaldehyde with nitrogen-based nucleophiles readily provide C=N bonded derivatives, which are important intermediates and final products in medicinal chemistry.

Imine Formation: The reaction of the aldehyde with primary amines under dehydrating conditions or with acid catalysis generates the corresponding imine (or Schiff base) masterorganicchemistry.com. The mechanism involves nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the imine youtube.com. These reactions are often reversible.

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields hydrazones. These reactions are typically robust and can be performed by refluxing the reactants in a solvent like ethanol (B145695) doi.org. Hydrazones are key structures in various biologically active molecules and serve as versatile synthetic intermediates nih.gov.

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. The synthesis of oximes from picolinaldehydes is a standard procedure nih.gov. For the closely related 5-(trifluoromethyl)picolinonitrile, reaction with hydroxylamine readily provides the corresponding N'-hydroxy-5-(trifluoromethyl)picolinimidamide chemicalbook.com. The formation of (Z)-3-fluoro-5-(trifluoromethyl)picolinaldehyde oxime has also been reported, indicating the feasibility of this transformation for similar structures aobchem.com. Oximes are notable for their role in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.

Table 1: Condensation Reactions of Picolinaldehyde Derivatives

| Reactant | Reagent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazide | 4-chlorobenzaldehyde, dry ethanol, reflux 3h | Hydrazone | 86 | doi.org |

| Hydrazide | 4-fluorobenzaldehyde, dry ethanol, reflux 4h | Hydrazone | 71 | doi.org |

Oxidation and Reduction Pathways of the Aldehyde Functionality

Oxidation: The aldehyde group of 5-(trifluoromethoxy)picolinaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(trifluoromethoxy)picolinic acid. This transformation is common for substituted picolinaldehydes . A variety of oxidizing agents can be employed, with modern methods favoring mild and selective reagents like Oxone (potassium peroxymonosulfate) to avoid side reactions organic-chemistry.org. Other methods include catalysis by N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant organic-chemistry.org.

Reduction: As discussed in section 3.1.1, the reduction of the aldehyde to (5-(trifluoromethoxy)pyridin-2-yl)methanol is a straightforward transformation. This is typically accomplished with high efficiency using hydride reagents organic-chemistry.orgkhanacademy.org. Meerwein-Ponndorf-Verley (MPV) reduction, using an aluminum alkoxide like Al(OiPr)₃ in isopropanol, offers a chemoselective alternative to hydride reagents google.com.

Table 2: Oxidation and Reduction of Aldehydes

| Reaction Type | Substrate Type | Reagent/Conditions | Product Type | Notes | Reference |

|---|---|---|---|---|---|

| Oxidation | Aromatic Aldehydes | Oxone, DMF/H₂O | Carboxylic Acid | Mild and efficient alternative to metal-mediated oxidations. | organic-chemistry.org |

| Oxidation | Aromatic Aldehydes | NHPI (5 mol%), O₂ (1 atm), MeCN | Carboxylic Acid | Metal-free, aerobic oxidation. | organic-chemistry.org |

| Reduction | Ketones/Aldehydes | NaBH₄ | Alcohols | Standard, effective hydride reagent. | khanacademy.org |

Pyridine Ring Reactivity and Functionalization

The reactivity of the pyridine ring in 5-(trifluoromethoxy)picolinaldehyde is significantly influenced by the substituents. The pyridine nitrogen and the trifluoromethoxy group are both electron-withdrawing, which deactivates the ring towards electrophilic substitution but can facilitate nucleophilic substitution or directed metalation at specific positions.

Directed Ortho-Metalation and Electrophilic Substitution Studies

Directed Ortho-Metalation (DoM): DoM is a powerful strategy for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG) wikipedia.org. A DMG, typically a Lewis basic group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position organic-chemistry.org. In 5-(trifluoromethoxy)picolinaldehyde, potential DMGs include the aldehyde (or a protected form like an imine), the trifluoromethoxy group, and the pyridine nitrogen itself. The trifluoromethyl group is considered a moderate DMG organic-chemistry.org. However, for π-deficient heterocycles like pyridine, a strong DMG is often required, and nucleophilic attack on the ring by the organolithium reagent can be a competing reaction uwindsor.ca. The electron-withdrawing trifluoromethoxy group is expected to decrease the rate of metalation compared to electron-rich pyridines academie-sciences.fr. The outcome of a DoM reaction would depend on the specific base used (e.g., n-BuLi vs. LDA) and the relative directing power of the substituents.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing effect of the ring nitrogen, which deactivates the system towards attack by electrophiles khanacademy.orgyoutube.com. The presence of the strongly deactivating trifluoromethoxy group further reduces the ring's nucleophilicity. Therefore, forcing conditions would be required for reactions like nitration or halogenation, and the reaction would likely be low-yielding with potential regioselectivity issues.

Cross-Coupling Reactions at Substituted Pyridine Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds nih.govyoutube.com. For 5-(trifluoromethoxy)picolinaldehyde, these reactions would typically require prior installation of a suitable functional group, such as a halogen (Br, I) or a triflate, onto the pyridine ring.

For instance, a halogenated derivative, such as 4-bromo-5-(trifluoromethoxy)picolinaldehyde, could serve as a substrate for Suzuki-Miyaura (using boronic acids), Stille (using organotins), or Buchwald-Hartwig (using amines or alcohols) cross-coupling reactions. The use of pyridine sulfinates as coupling partners in palladium-catalyzed reactions is also an emerging strategy that tolerates functional groups like trifluoromethyls tcichemicals.com. These methods provide a powerful platform for late-stage functionalization, enabling the synthesis of complex molecules from a common intermediate derived from 5-(trifluoromethoxy)picolinaldehyde nih.gov.

Annulation and Cyclization Reactions Utilizing the Pyridine Nitrogen

The nitrogen atom inherent to the pyridine ring of 5-(trifluoromethoxy)picolinaldehyde is a key functional handle for constructing fused heterocyclic systems through annulation and cyclization reactions. These reactions are critical for synthesizing complex molecular architectures from relatively simple precursors. One prominent strategy involves the formation of new rings by incorporating the pyridine nitrogen into the newly formed cyclic structure.

A general and effective method for constructing fused pyridine rings is the [5C+1N] annulation, where a five-carbon dielectrophilic precursor reacts with a nitrogen source, such as ammonium acetate, to form the pyridine ring. nih.gov In a hypothetical application to a derivative of 5-(trifluoromethoxy)picolinaldehyde, a suitably designed five-carbon synthon could react, using the pyridine nitrogen as the nucleophilic component, to build an additional fused ring. Such cyclization reactions can also be intramolecular. For example, polyhalogenated pyridines containing dithiocarbamate (B8719985) groups have been shown to undergo intramolecular cyclization, a process influenced by the nature and position of electron-withdrawing groups on the pyridine ring. nih.gov

Another versatile approach involves the generation of pyridinium (B92312) 1,4-zwitterionic intermediates, which can then participate in various cycloaddition reactions. nih.gov For instance, the reaction of a pyridinium salt with an appropriate dipolarophile can lead to the formation of indolizine (B1195054) structures and other complex heterocycles through a 1,3-dipolar cycloaddition mechanism. researchgate.net These methods highlight the potential of the pyridine nitrogen in 5-(trifluoromethoxy)picolinaldehyde to act as a nucleophilic center or to be activated into a reactive intermediate, thereby enabling the synthesis of diverse, fused polycyclic compounds. nih.govresearchgate.net

Influence of the Trifluoromethoxy Group on Reactivity and Selectivity

Electronic and Steric Effects of the Trifluoromethoxy Substituent

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly influences the chemical reactivity of the picolinaldehyde scaffold through a combination of potent electronic and distinct steric effects. nih.govmdpi.com Electronically, the -OCF₃ group is strongly electron-withdrawing, primarily due to the high electronegativity of the three fluorine atoms. nih.govmdpi.com This powerful inductive effect (-I) decreases electron density across the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack. nih.gov Unlike the related methoxy (B1213986) (-OCH₃) group, which is an electron-donating group via resonance, the trifluoromethoxy group's ability to donate its oxygen lone pair electrons into the aromatic system is significantly diminished by the fluorine atoms. mdpi.com This reduced resonance donation, combined with the strong inductive withdrawal, renders the -OCF₃ group one of the most electron-deficient substituents. mdpi.com

Furthermore, the trifluoromethoxy group is highly lipophilic, a property that can enhance solubility in nonpolar solvents and permeability through biological membranes. mdpi.com Sterically, the -OCF₃ group exerts considerable bulk, which can influence the approach of reagents to nearby reactive sites. mdpi.comresearchgate.net Its steric demand is greater than that of a methyl or even an isopropyl group and has been compared to that of a cyclohexyl group in certain contexts. researchgate.net This steric hindrance can play a crucial role in directing the stereochemical outcome of reactions. researchgate.netnih.gov

| Substituent | Inductive Effect | Resonance Effect | Hansch Lipophilicity Parameter (π) | Steric Parameter (van der Waals radius, Å) |

| -H | Neutral | Neutral | 0.00 | 1.20 nih.gov |

| -Cl | Withdrawing (-I) | Donating (+M) | +0.71 | 1.75 |

| -CH₃ | Donating (+I) | N/A (Hyperconjugation) | +0.56 | 2.00 |

| -CF₃ | Strongly Withdrawing (-I) | Weakly Withdrawing (-M) | +0.88 mdpi.com | 2.44 |

| -OCF₃ | Strongly Withdrawing (-I) | Weakly Donating (+M, but diminished) | +1.04 mdpi.com | ~2.7 (estimated) |

This table presents a comparative overview of the electronic and steric properties of the trifluoromethoxy group relative to other common substituents.

Regioselectivity and Diastereoselectivity Control in Reactions

The electronic and steric properties of the 5-(trifluoromethoxy) group are instrumental in controlling the regioselectivity and diastereoselectivity of reactions involving the picolinaldehyde ring. The strong electron-withdrawing nature of the -OCF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. Nucleophilic additions to N-activated pyridinium salts, for instance, often occur at the C2 or C4 positions, and the presence of a substituent at C5 can influence this selectivity. researchgate.net

Regioselectivity can be precisely controlled by strategic reaction design. For example, in reactions involving the functionalization of pyridine rings, it is possible to achieve high selectivity for a specific position by overriding the substituent's inherent directing effects through the use of specific catalysts or directing groups. nih.gov Ligand-controlled copper-catalyzed trifluoromethylation reactions have demonstrated that the choice of ligand can dictate the regiochemical outcome, overriding the intrinsic reactivity of the system. nih.gov Similarly, theoretical studies on cycloaddition reactions have shown that while a trifluoromethyl group can accelerate reaction rates, the regioselectivity is often controlled by other functional groups present in the molecule, such as an ester. nih.govscilit.com

Diastereoselectivity is heavily influenced by the steric bulk of the trifluoromethoxy group. During a nucleophilic attack on the aldehyde carbonyl, the -OCF₃ group, along with the pyridine ring itself, can create a sterically biased environment. This can favor the approach of the nucleophile from the less hindered face of the molecule, leading to the preferential formation of one diastereomer over another. rsc.org In catalytic asymmetric reactions, achieving high diastereoselectivity often depends on the interplay between the chiral catalyst and the steric and electronic features of the substrate. mdpi.com The rigid geometry and significant steric presence of the -OCF₃ group can be a critical element in establishing the facial bias necessary for high stereocontrol. rsc.org

Elucidation of Reaction Mechanisms

Kinetic and Spectroscopic Studies of Key Reaction Steps

Understanding the detailed mechanism of reactions involving 5-(trifluoromethoxy)picolinaldehyde requires a combination of kinetic analysis and spectroscopic observation of reaction intermediates. Kinetic studies provide quantitative data on how reaction rates are affected by the concentration of reactants, catalysts, and other reaction conditions. rsc.org For reactions involving picolinaldehyde derivatives, rates are often monitored using UV-Vis spectrophotometry, following the disappearance of a reactant or the appearance of a product that absorbs at a specific wavelength. bohrium.com Such experiments, typically conducted under pseudo-first-order conditions, can help establish the rate law for the reaction, which provides crucial insights into the composition of the transition state in the rate-determining step. researchgate.net For example, a study on the oxidation of various pyridinecarboxaldehydes by chromium(VI) revealed a complex dependence on the concentration of both the aldehyde and acid, pointing to the involvement of multiple protonated species in the reaction pathway. bohrium.comresearchgate.net

Spectroscopic methods are indispensable for the direct detection and characterization of transient species that are formed during a reaction. researchgate.netyoutube.com Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide structural information about intermediates that may be present in the reaction mixture. youtube.com In cases where intermediates are too short-lived to be observed directly, specialized techniques like molecular-beam mass spectrometry combined with synchrotron photoionization can be used to identify fleeting species in the gas phase, helping to piece together complex reaction pathways. aip.org The combination of kinetic data with spectroscopic evidence allows for the construction of a detailed, step-by-step reaction mechanism. nih.gov

Isotopic Labeling and Trapping Experiments

To unambiguously establish reaction mechanisms, kinetic and spectroscopic data are often supplemented with more definitive experiments, such as isotopic labeling and the trapping of reactive intermediates. These techniques provide powerful evidence for specific mechanistic pathways.

Isotopic Labeling involves replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H, or ¹⁴N with ¹⁵N) and observing the effect on the reaction rate or the final product distribution. researchgate.net A key application is the determination of the kinetic isotope effect (KIE), where a significant change in reaction rate upon isotopic substitution indicates that the bond to the labeled atom is being broken in the rate-determining step of the reaction. acs.org For instance, in a reaction involving the aldehyde group of 5-(trifluoromethoxy)picolinaldehyde, replacing the aldehydic hydrogen with deuterium (B1214612) could elucidate whether C-H bond cleavage is kinetically significant. Furthermore, nitrogen-15 (B135050) (¹⁵N) labeling of the pyridine ring could be used to trace the fate of the nitrogen atom in complex cyclization or rearrangement reactions, confirming its incorporation into a new ring system. nih.govchemrxiv.orgacs.org

Trapping Experiments are designed to capture and identify highly reactive, short-lived intermediates that cannot be isolated or observed directly. youtube.com This is achieved by introducing a "trapping agent" into the reaction mixture—a substance that reacts rapidly and selectively with the proposed intermediate to form a stable, characterizable product. acs.org For example, if a reaction is thought to proceed through a Zincke imine intermediate, which can be formed by the ring-opening of an activated pyridine, a suitable nucleophile could be added to intercept this intermediate. nih.gov The successful formation and identification of the trapped adduct provide strong evidence for the existence of the proposed intermediate, helping to confirm a specific mechanistic hypothesis. youtube.comcapes.gov.br

Role as a Transient Directing Group in C-H Functionalization

Following a comprehensive review of scientific literature, no specific research findings or detailed studies were identified that investigate the role of 5-(trifluoromethoxy)picolinaldehyde as a transient directing group in C-H functionalization reactions.

The concept of utilizing aldehydes as precursors to transient directing groups is a well-established strategy in organic synthesis. In this general approach, an aldehyde condenses with a primary amine or amino acid co-catalyst to reversibly form an imine. This in situ generated imine then acts as a directing group, coordinating to a transition metal catalyst and facilitating the selective activation of a C-H bond proximal to the original aldehyde functionality. This method circumvents the need for the installation and subsequent removal of a directing group, thereby increasing synthetic efficiency.

Various transition metals, most notably palladium and rhodium, have been employed in these catalytic cycles. The strategy has been successfully applied to the C-H functionalization of a range of aldehyde-containing substrates, including aromatic and aliphatic systems. Mechanistic investigations, often supported by density functional theory (DFT) calculations, have elucidated the formation of key metallacyclic intermediates that are crucial for the C-H activation step.

While substituted benzaldehydes and other picolinaldehydes have been explored in this context, specific data detailing the reactivity, substrate scope, or mechanistic pathways involving 5-(trifluoromethoxy)picolinaldehyde as a transient directing group is not available in the surveyed literature. The electronic properties of the trifluoromethoxy group could potentially influence the formation of the imine intermediate and the subsequent C-H activation step, but without dedicated studies, any discussion remains speculative.

Application in Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms of the starting materials, are powerful tools for the rapid generation of molecular diversity. The aldehyde functionality of 5-(trifluoromethoxy)picolinaldehyde makes it an ideal candidate for several of the most important MCRs.

The electrophilic character of the aldehyde in 5-(trifluoromethoxy)picolinaldehyde, enhanced by the electron-withdrawing nature of the trifluoromethoxy-substituted pyridine ring, is expected to make it a highly reactive component in key MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org The reaction is initiated by the formation of an imine between the aldehyde and the amine. The high reactivity of 5-(trifluoromethoxy)picolinaldehyde would likely facilitate this initial step. The resulting peptidomimetic products would incorporate the trifluoromethoxy-pyridine moiety, a desirable feature for modulating biological activity. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. wikipedia.orgchemistnotes.com Similar to the Ugi reaction, the aldehyde's reactivity is crucial. The use of 5-(trifluoromethoxy)picolinaldehyde would lead to products bearing the fluorinated heterocycle, which can be valuable intermediates for the synthesis of more complex molecules, including heterocycles and macrocycles. bohrium.com

Biginelli Reaction: The Biginelli reaction is a cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones (DHPMs). wikipedia.org These scaffolds are of significant interest in medicinal chemistry. The reaction is typically acid-catalyzed, and the aldehyde component is a key determinant of the substitution pattern at the C4 position of the resulting DHPM. The integration of the 5-(trifluoromethoxy)picolinyl group at this position could lead to novel DHPMs with unique pharmacological profiles. While many aldehydes have been successfully employed in the Biginelli reaction, the use of heterocyclic aldehydes like 5-(trifluoromethoxy)picolinaldehyde offers a direct route to DHPMs with potentially enhanced drug-like properties. researchgate.net

The table below summarizes the expected products from these MCRs.

| Multicomponent Reaction | Reactants | Expected Product Core Structure |

| Ugi Reaction | 5-(trifluoromethoxy)picolinaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Passerini Reaction | 5-(trifluoromethoxy)picolinaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Biginelli Reaction | 5-(trifluoromethoxy)picolinaldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

The efficiency and convergence of MCRs make them ideally suited for the construction of compound libraries for high-throughput screening in drug discovery. mdpi.comnih.gov By systematically varying the other components in Ugi, Passerini, or Biginelli reactions while keeping 5-(trifluoromethoxy)picolinaldehyde as the constant aldehyde input, large and diverse libraries of compounds can be rapidly assembled.

The 5-(trifluoromethoxy)picolinyl moiety serves as a key structural anchor, introducing desirable properties such as:

Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability.

Metabolic Stability: The C-F bonds are highly stable, often leading to increased metabolic stability.

Polarity and Hydrogen Bonding: The pyridine nitrogen provides a site for hydrogen bonding, influencing solubility and target interactions.

A modular approach using 5-(trifluoromethoxy)picolinaldehyde in MCRs would allow for the exploration of a vast chemical space around a privileged fluorinated heterocyclic core, significantly accelerating the process of lead identification and optimization in drug discovery programs.

Lack of Publicly Available Research Precludes a Detailed Analysis of 5-(trifluoromethoxy)picolinaldehyde in Advanced Material Synthesis

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the specific applications of the chemical compound 5-(trifluoromethoxy)picolinaldehyde as a building block in the synthesis of advanced organic materials. Despite its availability from chemical suppliers, there is a notable absence of dedicated studies detailing its use as a monomer in polymer synthesis or as a precursor for ligand synthesis in catalysis.

The trifluoromethoxy group is known to impart unique electronic properties to aromatic systems, and the picolinaldehyde scaffold is a versatile starting point for various chemical transformations. This suggests that 5-(trifluoromethoxy)picolinaldehyde holds potential as a valuable synthetic intermediate. However, without specific research findings, any discussion of its role in the formation of polymers or as a component of catalytic ligands would be speculative.

While research exists for analogous compounds, such as those containing a trifluoromethyl group at the 5-position of the pyridine ring, these studies cannot be directly extrapolated to 5-(trifluoromethoxy)picolinaldehyde. The difference in the electronic and steric nature of a trifluoromethoxy group compared to a trifluoromethyl group can significantly influence reactivity, polymerization behavior, and the coordination properties of any derived ligands.

Computational and Theoretical Investigations of 5 Trifluoromethoxy Picolinaldehyde

Quantum Chemical Studies on Electronic Structure and Molecular Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These studies are performed in silico and can predict various molecular characteristics before a compound is synthesized or experimentally tested.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 5-(trifluoromethoxy)picolinaldehyde, DFT calculations would be instrumental in determining its most stable three-dimensional shape (conformation). The presence of the trifluoromethoxy group and the aldehyde group on the pyridine (B92270) ring suggests the possibility of multiple rotational isomers (conformers).

DFT calculations can map the potential energy surface of the molecule, identifying the lowest energy conformations and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. While specific studies on 5-(trifluoromethoxy)picolinaldehyde are not available, research on similar substituted pyridines demonstrates the utility of DFT in elucidating conformational preferences and their energetic profiles.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

Table 1: Hypothetical Frontier Molecular Orbital Data for 5-(trifluoromethoxy)picolinaldehyde

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | Lowered due to electron-withdrawing groups | Reduced nucleophilicity |

| LUMO Energy | Lowered due to electron-withdrawing groups | Enhanced electrophilicity |

| HOMO Location | Likely distributed over the pyridine ring and oxygen atoms | Site of electron donation |

| LUMO Location | Likely concentrated on the aldehyde carbon and pyridine ring | Site of electron acceptance |

Note: This table is hypothetical and for illustrative purposes, as specific FMO analysis data for this compound is not available.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

If 5-(trifluoromethoxy)picolinaldehyde were to be used as a reactant or a catalyst in a chemical transformation, computational modeling could elucidate the entire catalytic cycle. This involves identifying all intermediates and transition states, and calculating their energies. Such studies have been performed for related pyridine aldehydes in various reactions. For instance, in a reductive coupling reaction, the pyridine moiety could act as a catalyst, and DFT calculations could map out the energy profile of the catalytic process.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Methodologies

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models are statistical models that correlate the structural or physicochemical properties of a series of compounds with their reactivity or selectivity in a particular reaction.

While no QSRR/QSSR studies specifically including 5-(trifluoromethoxy)picolinaldehyde have been found, this methodology could be applied to a series of substituted picolinaldehydes. By calculating a range of molecular descriptors (e.g., electronic properties, steric parameters, and topological indices) for each compound and correlating them with experimentally determined reaction rates or selectivities, a predictive model could be developed. This model could then be used to predict the reactivity of new, unsynthesized derivatives and to guide the design of molecules with desired properties.

Development of Computational Models for Predictive Synthesis

The development of computational models to predict and optimize the synthesis of novel compounds is a significant area of modern chemistry. These models often employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate reaction mechanisms, predict transition states, and calculate reaction energies. For a compound like 5-(trifluoromethoxy)picolinaldehyde, such models could theoretically be used to:

Identify Optimal Reaction Pathways: By comparing the energy profiles of different potential synthetic routes, computational models can help identify the most thermodynamically and kinetically favorable methods for its preparation.

Predict Spectroscopic Properties: Computational chemistry can predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization and identification of the synthesized compound.

However, at present, specific studies detailing the development and application of such predictive synthesis models for 5-(trifluoromethoxy)picolinaldehyde have not been reported in the scientific literature.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules, including their conformational preferences and interactions with solvents. nih.gov For 5-(trifluoromethoxy)picolinaldehyde, MD simulations could offer valuable insights into:

Conformational Landscape: The trifluoromethoxy and aldehyde groups attached to the picoline ring can exhibit rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformations of the molecule in the gas phase and in different solvents.

Solvent Effects: The behavior and properties of a molecule can be significantly influenced by the surrounding solvent. MD simulations can model the explicit interactions between 5-(trifluoromethoxy)picolinaldehyde and various solvent molecules, providing information on solvation energies, hydrogen bonding, and the influence of the solvent on conformational equilibrium.

Despite the potential of these computational techniques, specific molecular dynamics studies on 5-(trifluoromethoxy)picolinaldehyde are not currently available in published research. General principles of MD simulations are widely applied in drug design and materials science to understand molecular interactions and dynamics. nih.govsandia.gov

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

While the specific crystal structure of "5-(trifluoromethoxy)picolinaldehyde" is not publicly available, the analysis of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, offers significant insights into the types of structural features that could be expected. nih.govnih.gov A study of this analogue revealed a monoclinic crystal system and detailed the intricate network of hydrogen bonds that dictate its molecular packing. nih.gov

In the case of 5-(trifluoromethyl)picolinic acid monohydrate, the crystal structure shows the formation of a water-bridged dimer. nih.govnih.gov This interaction involves hydrogen bonds between the carboxylic acid group of one molecule, a water molecule, and the carbonyl oxygen of a neighboring molecule. nih.gov Such detailed structural information is critical for understanding solid-state reactivity and polymorphism.

Illustrative Crystallographic Data for a Related Picolinic Acid Derivative

| Parameter | 5-(trifluoromethyl)picolinic acid monohydrate |

| Chemical Formula | C₇H₄F₃NO₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8953 (2) |

| b (Å) | 14.6521 (5) |

| c (Å) | 9.8109 (4) |

| β (°) | 100.203 (2) |

| Volume (ų) | 834.33 (5) |

| Z | 4 |

| Data derived from the crystallographic study of 5-(trifluoromethyl)picolinic acid monohydrate, a structurally related compound. nih.gov |

In-Situ and Operando Monitoring Techniques for Reaction Progress

Monitoring chemical reactions in real-time provides a dynamic understanding of reaction kinetics, intermediates, and mechanisms. In-situ and operando spectroscopic techniques are particularly powerful for this purpose, as they allow for the analysis of the reacting mixture under actual process conditions. wikipedia.orgnih.gov

Operando spectroscopy, a term derived from the Latin for "working," involves the simultaneous measurement of catalytic activity or reaction progress and spectroscopic characterization. wikipedia.org This methodology aims to establish direct relationships between the molecular structure of reactants, intermediates, and products and the observed reactivity. lehigh.edu

Various spectroscopic methods can be employed in an operando setup to monitor the synthesis or subsequent reactions of "5-(trifluoromethoxy)picolinaldehyde":

Infrared (IR) and Raman Spectroscopy: These techniques can track changes in vibrational modes associated with specific functional groups. For instance, the conversion of a starting material to the aldehyde product could be monitored by observing the appearance and growth of the characteristic C=O stretching frequency of the aldehyde group, while the disappearance of reactant-specific bands is also tracked. lehigh.edu

UV-Vis Spectroscopy: For reactions involving colored species, UV-Vis spectroscopy can be used to monitor the concentration changes of reactants, intermediates, and products that absorb in the ultraviolet or visible regions of the electromagnetic spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in-situ NMR can provide detailed structural information about species in the liquid phase, allowing for the identification and quantification of reactants, intermediates, and products as the reaction progresses.

The primary goal of employing these techniques is to gain a deeper understanding of the reaction mechanism, identify potential bottlenecks, and optimize reaction conditions for improved yield and selectivity. lehigh.edu By observing the formation and decay of transient intermediates, researchers can build a more complete picture of the reaction landscape. wikipedia.org

Future Directions and Emerging Research Paradigms

Rational Design of Next-Generation Catalysts for 5-(trifluoromethoxy)picolinaldehyde Transformations

The aldehyde functional group on the pyridine (B92270) ring is a prime site for numerous catalytic transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The future of synthesizing and modifying 5-(trifluoromethoxy)picolinaldehyde hinges on the development of highly selective and efficient catalysts.

Key Research Thrusts:

Heterogeneous Catalysis: Research is moving towards creating robust, recyclable heterogeneous catalysts. For instance, the rational design of catalysts could involve embedding transition metals like Palladium (Pd) or Nickel (Ni) within porous supports such as metal-organic frameworks (MOFs) or functionalized carbon materials. mdpi.comresearchgate.netrsc.org These structured catalysts can offer superior control over regioselectivity and stereoselectivity in reactions such as hydrogenations or cross-coupling reactions involving the pyridine core. A study on Ni-based catalysts derived from hydrotalcite for selective hydrogenation demonstrates a promising direction for such transformations. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and mild alternative for functionalizing pyridines. organic-chemistry.orgnih.govmdpi.com Future work could focus on designing organic dyes or metal complexes that can be excited by low-energy light to catalyze, for example, the C-H functionalization of the pyridine ring or reactions at the aldehyde group under ambient conditions. A metal-free, visible-light-induced method for the synthesis of polysubstituted picolinaldehydes has already been demonstrated, providing a template for future applications. organic-chemistry.orgnih.gov

Asymmetric Organocatalysis: For the synthesis of chiral molecules derived from 5-(trifluoromethoxy)picolinaldehyde, asymmetric organocatalysis presents a powerful tool. Chiral amines or phosphoric acids could be designed to catalyze enantioselective additions to the aldehyde group, leading to valuable chiral building blocks for the life sciences. The development of bis(oxazoline) Lewis acid catalysts for aldol (B89426) reactions of pyridine N-oxide aldehydes showcases a successful precedent for generating optically active pyridine derivatives. nih.gov

The table below illustrates potential catalytic systems for key transformations of 5-(trifluoromethoxy)picolinaldehyde.

| Transformation | Catalyst Class | Potential Catalyst Example | Anticipated Advantage |

|---|---|---|---|

| Selective Hydrogenation (Aldehyde to Alcohol) | Heterogeneous | Ru-Co nanoparticles on activated carbon | High selectivity, catalyst recyclability, mild conditions. researchgate.net |

| C-H Functionalization (at Pyridine Ring) | Photoredox | Eosin Y or [Ir(ppy)3] | Metal-free or low-metal usage, mild conditions, high functional group tolerance. nih.gov |

| Asymmetric Aldol Addition | Organocatalysis | Proline-derived chiral amines | Enantioselective C-C bond formation, metal-free. |

| Cross-Coupling Reactions | Homogeneous | Palladium-N-heterocyclic carbene (NHC) complexes | High efficiency and broad substrate scope for modifying the pyridine core. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. rjptonline.organalytik.newsnih.gov For a molecule like 5-(trifluoromethoxy)picolinaldehyde, where extensive experimental data may be lacking, ML models can bridge the knowledge gap.

Key Applications:

Reaction Yield Prediction: By training on large datasets of pyridine functionalization reactions, ML models can predict the yield of a novel transformation of 5-(trifluoromethoxy)picolinaldehyde under a given set of conditions (e.g., catalyst, solvent, temperature). rjptonline.org This reduces the need for extensive, time-consuming screening experiments.

Retrosynthesis Planning: AI tools can propose novel synthetic routes to 5-(trifluoromethoxy)picolinaldehyde, potentially identifying more efficient or cost-effective pathways that a human chemist might overlook. cas.org

Mechanism Elucidation: ML algorithms can analyze complex reaction data to identify key descriptors that influence reactivity and selectivity, offering insights into reaction mechanisms. researchgate.net For instance, an ML-assisted approach was successfully used to optimize anodic trifluoromethylation, increasing the yield by over 270%. researchgate.netchemrxiv.orgrsc.org

A hypothetical workflow for ML-assisted optimization is outlined below.

| Step | Action | ML/AI Tool | Expected Outcome |

|---|---|---|---|

| 1. Data Collection | Aggregate data from literature on similar picolinaldehyde reactions. | Database mining tools | A structured dataset of reactants, conditions, and yields. |

| 2. Model Training | Train a neural network or random forest model on the collected data. | Graph-based neural networks (GraphRXN) researchgate.net | A predictive model for reaction outcomes. |

| 3. Prediction | Input 5-(trifluoromethoxy)picolinaldehyde and desired reagents into the model. | Trained predictive model | Predicted yield and potential byproducts for untested reactions. |

| 4. Experimental Validation | Perform the most promising reactions suggested by the model in the lab. | Automated synthesis platform | Confirmation of model accuracy and identification of optimal conditions. youtube.com |

Sustainable and Circular Economy Approaches in Pyridine Chemistry

The principles of green chemistry and the circular economy are increasingly influencing the synthesis of complex molecules. mdpi.comnih.govalliedacademies.org Future research on 5-(trifluoromethoxy)picolinaldehyde will likely prioritize sustainability.

Key Strategies:

Atom Economy: Developing reactions that incorporate a maximum number of atoms from the reactants into the final product. For example, designing catalytic cycles that avoid the use of stoichiometric activating agents or protecting groups.

Renewable Feedstocks: While challenging for highly specialized fluorine-containing compounds, long-term research could explore biocatalytic routes to generate pyridine precursors from biomass. ukri.org

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. Research into functionalized pyridines for use in biphasic systems that allow for easy separation and recycling of the solvent is a promising avenue. biosynce.com

Chemical Recycling: Designing polymers or materials from pyridine derivatives that can be chemically broken down into their constituent monomers and reused, creating a closed-loop system. nsf.gov This aligns with the broader goal of establishing a circular materials economy.

Development of High-Throughput Experimentation (HTE) for Rapid Reaction Discovery

High-Throughput Experimentation (HTE) utilizes automation and miniaturization to perform hundreds or even thousands of experiments in parallel. bohrium.comnih.gov This technology is invaluable for rapidly discovering new reactions and optimizing conditions for the synthesis and functionalization of 5-(trifluoromethoxy)picolinaldehyde.

HTE in Practice:

Reaction Screening: A 96-well plate can be used to rapidly screen a wide array of catalysts, ligands, solvents, and bases for a specific transformation, such as a Suzuki coupling on a halogenated precursor to 5-(trifluoromethoxy)picolinaldehyde. nih.gov

Data Generation for ML: HTE platforms can generate the large, high-quality datasets required to train the machine learning models discussed previously. youtube.comchemrxiv.orgresearchgate.net The combination of HTE for data generation and ML for analysis creates a powerful, self-optimizing loop for chemical discovery. researchgate.net

Library Synthesis: HTE can be used to quickly synthesize a library of derivatives of 5-(trifluoromethoxy)picolinaldehyde by reacting it with a diverse set of building blocks. This is particularly useful in drug discovery for structure-activity relationship (SAR) studies. youtube.com

Exploration of Interdisciplinary Research at the Interface of Organic Synthesis and Supramolecular Chemistry

The unique electronic and steric properties of 5-(trifluoromethoxy)picolinaldehyde make it an intriguing building block for supramolecular chemistry. This field explores the non-covalent interactions between molecules to create large, well-ordered assemblies. rsc.org

Potential Applications:

Crystal Engineering: The trifluoromethoxy group and the pyridine nitrogen can act as hydrogen bond acceptors, while the aldehyde could be modified to include hydrogen bond donors. This allows for the programmed assembly of molecules in the solid state to form complex, three-dimensional structures with tailored properties. X-ray structure determinations of related (trifluoromethoxy)pyridines have already revealed the formation of 3D supramolecular structures through hydrogen bonding. researchgate.net

Self-Assembling Materials: Derivatives of 5-(trifluoromethoxy)picolinaldehyde could be designed to self-assemble in solution to form gels, liquid crystals, or vesicles. The trifluoromethoxy group can induce specific packing arrangements due to its unique properties, leading to materials with novel electronic or optical characteristics.

Molecular Recognition: The pyridine core can coordinate to metal ions, allowing for its use as a ligand in the construction of complex supramolecular cages or coordination polymers. biosynce.com These structures can be designed to selectively bind guest molecules, with potential applications in sensing or separations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(trifluoromethoxy)picolinaldehyde, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions involving trifluoromethoxy precursors. For purification, recrystallization using chloroform/hexane mixtures is effective, while purity can be validated via HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of aldehyde hydrate peaks at δ 9.8–10.2 ppm) .

Q. How does the aldehyde group in 5-(trifluoromethoxy)picolinaldehyde influence its reactivity in cross-coupling reactions?

- Methodological Answer : The aldehyde acts as an electrophilic site for condensation or nucleophilic addition. For Suzuki-Miyaura couplings, pre-conversion to a boronic ester (via Miyaura borylation) is recommended. Monitor reactivity using in situ IR spectroscopy for aldehyde consumption (C=O stretch at ~1700 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation of 5-(trifluoromethoxy)picolinaldehyde?

- Methodological Answer : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to mitigate hydrolysis of the trifluoromethoxy group. Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to detect degradation products (e.g., trifluoromethanol byproducts) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the molecular conformation of 5-(trifluoromethoxy)picolinaldehyde derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) in monoclinic P21/n space groups (a = 14.329 Å, b = 6.082 Å, Z = 8) reveals planar deviations (<0.03 Å) and hydrogen-bonding networks (C—H⋯O, N—H⋯O). Use R-factor analysis (R₁ < 0.05) to validate against conflicting NMR data, particularly for rotational isomers .

Q. What spectroscopic techniques are critical for distinguishing 5-(trifluoromethoxy)picolinaldehyde from its regioisomers?

- Methodological Answer : ¹⁹F NMR (δ -58 to -60 ppm for CF₃O) combined with NOESY (proximity of aldehyde proton to pyridine H-4) confirms regiochemistry. DFT-calculated ¹³C NMR shifts (e.g., aldehyde carbon at ~190 ppm) help resolve ambiguities in crowded spectra .

Q. How can computational modeling predict the ligand properties of 5-(trifluoromethoxy)picolinaldehyde in metal complexes?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to assess binding affinity to Re(I) or Pd(II) centers. Focus on frontier orbitals (LUMO at aldehyde, HOMO at pyridine N) and compare with experimental IR shifts (e.g., ν(CO) at ~2020 cm⁻¹ in Re(CO)₃ complexes) .

Q. What strategies mitigate side reactions during trifluoromethoxy group installation in picolinaldehyde scaffolds?

- Methodological Answer : Use AgF₃CO as a trifluoromethoxylation agent under anhydrous conditions. Monitor reaction progress via GC-MS to detect intermediates (e.g., aryl iodides). Optimize temperature (60–80°C) to minimize SNAr pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrogen-bonding behavior of 5-(trifluoromethoxy)picolinaldehyde in solid-state studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||